2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-methylpropanamide
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Overview
Description
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-methylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzylpiperidine derivative with an appropriate amine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-phenethylbenzamides: These compounds share a similar structural motif and are used in various therapeutic applications.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.
Uniqueness
2-Amino-N-((S)-1-benzylpiperidin-3-yl)-N-methylpropanamide is unique due to its specific structural configuration and the presence of the piperidine ring, which imparts distinct pharmacological properties
Properties
Molecular Formula |
C16H25N3O |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-amino-N-(1-benzylpiperidin-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)15-9-6-10-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3 |
InChI Key |
CDRBADUMCKUHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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